4-(环丙基磺酰基)苯甲酸

描述

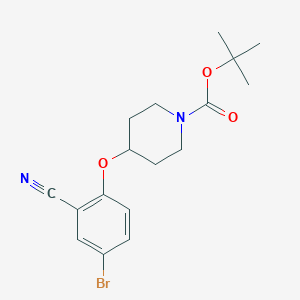

4-(Cyclopropylsulfonyl)benzoic acid is a chemical compound with the molecular formula C10H10O4S . It has a molecular weight of 226.25 g/mol . The IUPAC name for this compound is 4-cyclopropylsulfonylbenzoic acid .

Molecular Structure Analysis

The InChI code for 4-(Cyclopropylsulfonyl)benzoic acid is1S/C10H10O4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9H,5-6H2,(H,11,12) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

4-(Cyclopropylsulfonyl)benzoic acid has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 226.02997997 g/mol . The topological polar surface area is 79.8 Ų . The compound has a heavy atom count of 15 .科学研究应用

生物活性磺酰胺

Dineshkumar 和 Thirunarayanan (2019) 进行的研究合成了 4-(取代苯基磺酰胺)苯甲酸,展示了它们具有抗菌活性的潜力。这些化合物,包括 4-(环丙基磺酰基)苯甲酸的衍生物,通过分析和光谱数据进行表征,并通过鲍尔-柯比圆盘扩散法评估了它们的抗菌效率 (Dineshkumar & Thirunarayanan, 2019)。

药物代谢

Hvenegaard 等人 (2012) 的一项研究探讨了抗抑郁药 Lu AA21004 的代谢,确定了一条导致苯甲酸衍生物的代谢途径。这项研究突出了 CYP2D6 等酶在与 4-(环丙基磺酰基)苯甲酸相关的化合物的氧化代谢中的作用 (Hvenegaard et al., 2012)。

电氧化方法

Michman 和 Weiss (1990) 描述了一种电化学方法来制备一种重要的药物 4-(二正丙基磺酰胺)苯甲酸。这项研究的方法可能与相关化合物的合成有关,例如 4-(环丙基磺酰基)苯甲酸 (Michman & Weiss, 1990)。

EP1 受体拮抗剂

Naganawa 等人 (2006) 的研究发现了杂芳基磺酰胺作为新的 EP1 受体选择性拮抗剂,包括苯甲酸的衍生物。这表明了 4-(环丙基磺酰基)苯甲酸等化合物的潜在治疗应用 (Naganawa et al., 2006)。

C-H 官能化

Li 等人 (2016) 专注于苯甲酸衍生物的间位 C-H 烯化,这是合成复杂有机分子的关键步骤。他们的发现可以指导类似化合物(如 4-(环丙基磺酰基)苯甲酸)的功能化 (Li et al., 2016)。

非共价络合物形成

Dikmen (2021) 的一项研究考察了苯甲酸衍生物与 α 环糊精之间非共价络合物的形成。这项研究对使用与 4-(环丙基磺酰基)苯甲酸相关的化合物的药物递送系统具有重要意义 (Dikmen, 2021)。

Na+/H+ 抗转运蛋白抑制剂

Baumgarth、Beier 和 Gericke (1997) 研究了苯甲酰胍作为 Na+/H+ 交换抑制剂,重点关注苯甲酸衍生物。这项研究提供了对 4-(环丙基磺酰基)苯甲酸的药物化学的见解 (Baumgarth et al., 1997)。

安全和危害

The safety data sheet for 4-(Cyclopropylsulfonyl)benzoic acid indicates that it is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), and specific target organ toxicity (repeated exposure, category 1) targeting the lungs . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

作用机制

Target of Action

Benzoic acid derivatives are known to be involved in various biochemical reactions . They can act as building blocks for most phenolic compounds in foods .

Mode of Action

For instance, they can be involved in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

Benzoic acid derivatives are known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It’s known that phenolic compounds, such as benzoic acid derivatives, can be absorbed when processed into derivatives of benzoic acid and combined with glucuronic acid, glycine, and sulfate .

Result of Action

Benzoic acid derivatives are known to have various effects, such as acting as building blocks for most phenolic compounds in foods .

Action Environment

It’s known that the profile of secondary metabolites, such as benzoic acid derivatives, can vary between plant species due to differences in the nature of the plant and the environment in which the plant grows .

属性

IUPAC Name |

4-cyclopropylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHGPJWPMADJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737316 | |

| Record name | 4-(Cyclopropanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346608-85-2 | |

| Record name | 4-(Cyclopropanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B1375403.png)